![molecular formula C8H13N3O6 B084070 Glycyl-aspartyl-glycine CAS No. 13433-19-7](/img/structure/B84070.png)
Glycyl-aspartyl-glycine
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Overview
Description
Asp-Gly-Gly is an oligopeptide.
Scientific Research Applications
Chemical Research Applications
Model Compound in Peptide Synthesis
Glycyl-aspartyl-glycine serves as a model compound in peptide synthesis studies. Its structural simplicity allows researchers to optimize reaction conditions and improve yields in peptide formation processes. This is crucial for developing more complex peptides and understanding the underlying mechanisms of peptide synthesis.
Biochemical Pathways Exploration
This tripeptide is utilized to study various biochemical pathways, particularly those related to cell signaling and receptor interactions. Its ability to interact with integrins—cell surface receptors that mediate cellular attachment to the extracellular matrix—makes it a valuable tool for investigating cellular processes such as migration, proliferation, and differentiation.
Biological Research Applications
Cell Signaling Studies
this compound plays a significant role in cell signaling mechanisms. It modulates signal transduction pathways associated with cell survival and apoptosis. By influencing gene expression and enzymatic activity, this peptide can alter cell growth and differentiation processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of glycine and its derivatives, including this compound. Research indicates that this compound exhibits biofilm inhibitory effects against various microbial strains, suggesting its application in combating biofilm-associated infections .
Medical Applications
Wound Healing and Tissue Regeneration
In medical research, this compound has been investigated for its potential therapeutic effects on wound healing and tissue regeneration. Its interaction with integrins is crucial for promoting cellular adhesion and migration during the healing process.
Anticancer Therapy
The cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and A549) have been explored, indicating its potential in anticancer therapy. The ability of this peptide to inhibit tumor cell viability presents opportunities for developing novel cancer treatment strategies .
Industrial Applications
Peptide-Based Materials Development
In industry, this compound is utilized in the development of peptide-based materials. Its unique properties make it suitable for applications in cosmetics and biomaterials, where biocompatibility and bioactivity are essential.
Properties
CAS No. |
13433-19-7 |
---|---|
Molecular Formula |
C8H13N3O6 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[2-(carboxymethylamino)-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H13N3O6/c9-4(1-6(13)14)8(17)11-2-5(12)10-3-7(15)16/h4H,1-3,9H2,(H,10,12)(H,11,17)(H,13,14)(H,15,16)/t4-/m0/s1 |
InChI Key |
OMMIEVATLAGRCK-BYPYZUCNSA-N |
SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)C(=O)O |
Key on ui other cas no. |
13433-19-7 |
sequence |
DGG |
Synonyms |
Gly-Asp-Gly glycyl-aspartyl-glycine glycyl-aspartyl-glycine, (beta-Asp)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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